![molecular formula C9H14N2 B092999 N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine CAS No. 18491-20-8](/img/structure/B92999.png)
N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine is an organic compound with the molecular formula C9H14N2. It is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine can be synthesized through the reaction of acrylaldehyde with diallylhydrazine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at room temperature. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of acrylaldehyde diallylhydrazone may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products: The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds .
Wissenschaftliche Forschungsanwendungen
N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acrylaldehyde diallylhydrazone involves its interaction with various molecular targets and pathways. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes and proteins. This interaction can result in the modulation of cellular processes and pathways, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Acrolein: Similar in structure but differs in its applications and reactivity.
Acrylaldehyde: Shares some chemical properties but has distinct industrial uses.
Diallylhydrazine: A precursor in the synthesis of acrylaldehyde diallylhydrazone.
Uniqueness: N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
18491-20-8 |
---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
N-prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine |
InChI |
InChI=1S/C9H14N2/c1-4-7-10-11(8-5-2)9-6-3/h4-7H,1-3,8-9H2/b10-7- |
InChI-Schlüssel |
UBWAKKDBDWRUAI-YFHOEESVSA-N |
SMILES |
C=CCN(CC=C)N=CC=C |
Isomerische SMILES |
C=CCN(CC=C)/N=C\C=C |
Kanonische SMILES |
C=CCN(CC=C)N=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.